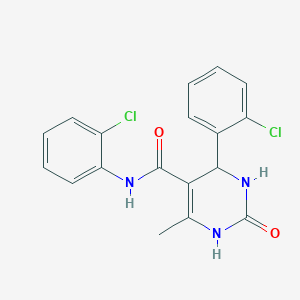

![molecular formula C20H16F3N5O2 B2503656 6-(吡啶-3-基)-2-({1-[6-(三氟甲基)吡啶-3-羰基]氮杂环丁-3-基}甲基)-2,3-二氢哒嗪-3-酮 CAS No. 2198568-70-4](/img/structure/B2503656.png)

6-(吡啶-3-基)-2-({1-[6-(三氟甲基)吡啶-3-羰基]氮杂环丁-3-基}甲基)-2,3-二氢哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the pyridazinone class, which is known for its pharmacological activities. Pyridazinones are heterocyclic compounds that have been studied for their potential in inhibiting platelet aggregation and lowering blood pressure, as well as for their antimicrobial properties . The specific structure of the compound includes a pyridin-3-yl group and a trifluoromethylpyridine moiety, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the cyclization of hydrazones derived from isonicotinic acid hydrazide with aldehydes and ketones . Another method includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to the formation of pyridazin-3-one derivatives . Cycloaddition reactions, such as those involving pyridine N-imine and alkynyl heterocycles, have also been employed to access related compounds . Microwave-assisted synthesis has been shown to accelerate the preparation of pyridazine derivatives, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazinones is characterized by a six-membered ring containing two nitrogen atoms. The presence of substituents like the pyridin-3-yl group and the trifluoromethylpyridine moiety in the compound can influence its electronic properties and, consequently, its reactivity and interaction with biological targets . X-ray crystallographic analysis is often used to determine the precise structure of such compounds .

Chemical Reactions Analysis

Pyridazinone derivatives can participate in various chemical reactions due to their reactive sites. For instance, the enaminone derivative of a pyridazinone can react with aminoazoles to form azolo[1,5-a]pyrimidine derivatives . The reactivity of the pyridazinone ring can also be exploited to create a diverse array of fused azines, which can have significant biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The introduction of electron-withdrawing groups like the trifluoromethyl group can affect the compound's acidity and lipophilicity, which are important factors in drug design . The antimicrobial screening of these compounds suggests that they have the potential to act against microbial pathogens, which is an important aspect of their chemical properties .

科学研究应用

在晶体工程和氢键结构中的应用含吡啶和相关结构的化合物因其螯合金属和创建金属构造单元的能力而被广泛研究,这些金属构造单元对于工程氢键晶体至关重要。当此类化合物与 Ag(I) 盐反应时,会产生类似于由 2,2'-联吡啶形成的阳离子螯合物,证明了吡啶衍生物在设计由配位相互作用和氢键连接在一起的可预测结构方面的潜力。这一应用对于开发具有定制化特性的先进材料具有重要意义 (Duong 等人,2011)。

分子对接和体外筛选以获得抗菌活性吡啶和稠合吡啶衍生物已被合成并进行计算机分子对接筛选,揭示了对靶蛋白的适度至良好的结合能。此类化合物表现出抗菌和抗氧化活性,表明它们在药物应用和药物发现过程中具有潜力 (Flefel 等人,2018)。

稠合嗪和哒嗪-3-酮衍生物的合成对新型哒嗪-3-酮衍生物合成方法的研究揭示了此类化合物在稠合嗪合成中的潜力。这些研究不仅扩展了含氮杂环的化学空间,而且还提供了关于它们在开发新治疗剂中的潜在应用的见解 (易卜拉欣和贝赫巴哈尼,2014)。

水氧化催化利用哒嗪衍生物作为配体的 Ru 配合物在水氧化中的开发,强调了此类化合物在催化中的重要性。这些配合物表现出有希望的析氧性能,突出了吡啶衍生物在环境和能源相关应用中的作用 (宗和图梅尔,2005)。

作用机制

Target of action

The compound contains a trifluoromethyl group , which is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of compounds. The exact target would depend on the specific context in which this compound is used.

Mode of action

The trifluoromethyl group can participate in various chemical reactions, potentially altering the activity of target molecules . The exact mode of action would depend on the specific biochemical context.

Biochemical pathways

The compound also contains a pyridazinone ring , which is a common feature in many biologically active compounds. Depending on the specific target, this could affect a variety of biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group can often enhance the metabolic stability of compounds , potentially affecting their bioavailability.

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The trifluoromethyl group, for example, is known for its high stability under various conditions .

安全和危害

未来方向

属性

IUPAC Name |

6-pyridin-3-yl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5O2/c21-20(22,23)17-5-3-15(9-25-17)19(30)27-10-13(11-27)12-28-18(29)6-4-16(26-28)14-2-1-7-24-8-14/h1-9,13H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTHZAWBXLKTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)